
1,6-Bis(6-tridecylpyridin-2-yl)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis(6-tridecylpyridin-2-yl)pyrene is a complex organic compound with the molecular formula C52H68N2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features two pyridine rings substituted with tridecyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(6-tridecylpyridin-2-yl)pyrene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrene Core: The pyrene core can be synthesized through cyclization reactions involving biphenyl intermediates.
Substitution with Pyridine Rings: The pyrene core undergoes electrophilic aromatic substitution to introduce pyridine rings at the 1 and 6 positions.
Attachment of Tridecyl Chains: The pyridine rings are then functionalized with tridecyl chains through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Bis(6-tridecylpyridin-2-yl)pyrene can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrene derivatives, oxidized pyrene compounds, and reduced pyrene species .
Aplicaciones Científicas De Investigación
1,6-Bis(6-tridecylpyridin-2-yl)pyrene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,6-Bis(6-tridecylpyridin-2-yl)pyrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Bis(6-hexylpyridin-2-yl)pyrene: Similar structure but with shorter hexyl chains.
1,6-Bis(6-octylpyridin-2-yl)pyrene: Features octyl chains instead of tridecyl chains.
1,6-Bis(6-dodecylpyridin-2-yl)pyrene: Contains dodecyl chains, slightly shorter than tridecyl.
Uniqueness
1,6-Bis(6-tridecylpyridin-2-yl)pyrene is unique due to its long tridecyl chains, which impart distinct physical and chemical properties. These long chains can influence the compound’s solubility, stability, and interactions with other molecules, making it particularly useful in specific applications .
Propiedades
Fórmula molecular |
C52H68N2 |
|---|---|
Peso molecular |
721.1 g/mol |
Nombre IUPAC |
2-tridecyl-6-[6-(6-tridecylpyridin-2-yl)pyren-1-yl]pyridine |
InChI |
InChI=1S/C52H68N2/c1-3-5-7-9-11-13-15-17-19-21-23-27-43-29-25-31-49(53-43)45-37-33-41-36-40-48-46(38-34-42-35-39-47(45)51(41)52(42)48)50-32-26-30-44(54-50)28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-40H,3-24,27-28H2,1-2H3 |
Clave InChI |
YDEDZRGPJAMEGH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1=NC(=CC=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C6=CC=CC(=N6)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


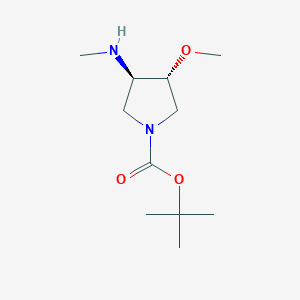
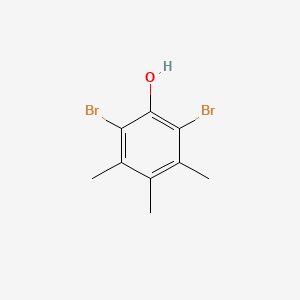
![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113275.png)
![N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide](/img/structure/B14113278.png)
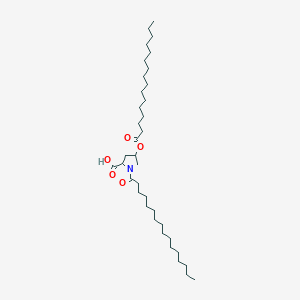

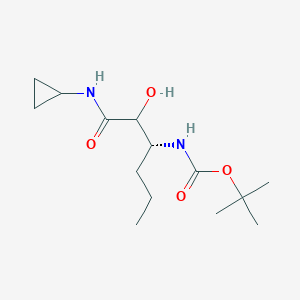
![2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid](/img/structure/B14113300.png)
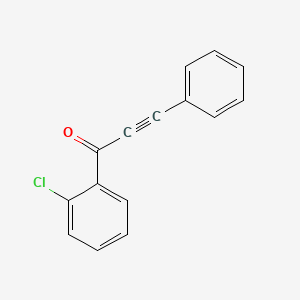
![5,5-dimethyl-3-[(6-methylpyridin-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14113306.png)
![1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-](/img/structure/B14113308.png)
![11-(4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B14113315.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14113330.png)
![3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14113335.png)
